

"Mitragynine pseudoindoxyl" chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Mitragynine pseudoindoxyl*

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An In-depth Technical Guide to **Mitragynine Pseudoindoxyl**

Introduction

Mitragynine pseudoindoxyl is a potent, synthetically accessible, and structurally unique opioid receptor modulator. It is an oxidative rearrangement product of 7-hydroxymitragynine, which itself is an active metabolite of mitragynine, the primary alkaloid in the plant *Mitragyna speciosa* (kratom).^{[1][2]} First isolated as a microbial metabolite of mitragynine, this spiro-pseudoindoxyl derivative has garnered significant attention from the scientific community for its promising pharmacological profile.^[1] It exhibits potent analgesic effects, comparable to or exceeding that of morphine, but with a markedly improved side-effect profile, including reduced tolerance, physical dependence, respiratory depression, and abuse potential in preclinical models.^{[1][2][3]}

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, pharmacology, and synthesis of **mitragynine pseudoindoxyl**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Stereochemistry

Mitragynine pseudoindoxyl possesses a complex tetracyclic spiro-pseudoindoxyl core, which distinguishes it from the indole and indolenine scaffolds of its precursors, mitragynine and 7-hydroxymitragynine.^[1] This structural rearrangement dramatically increases its affinity for opioid receptors.^[1]

Systematic IUPAC Name: methyl (2E)-2-[(1'S,6'S,7'S,8'aS)-6'-ethyl-4-methoxy-3-oxo-1,2',3,3',6',7',8',8'a-octahydro-5'H-spiro[indole-2,1'-indolizin]-7'-yl]-3-methoxyprop-2-enoate[2]

Key Identifiers:

- Molecular Formula: C₂₃H₃₀N₂O₅[4]
- Molar Mass: 414.502 g·mol⁻¹[2]
- CAS Number: 2035457-43-1[4]
- SMILES: CC--INVALID-LINK----INVALID-LINK--([H])C--INVALID-LINK--([H])[C@]32NC4=CC=CC(OC)=C4C3=O[2]
- InChI: InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(19(25)11-15(14)16(13-28-2)22(27)30-4)21(26)20-17(24-23)7-6-8-18(20)29-3/h6-8,13-15,19,24H,5,9-12H2,1-4H3/b16-13+/t14-,15+,19+,23+/m1/s1[2]

Recent studies have revealed that **mitragynine pseudoindoxyl** exhibits "structural plasticity," existing as a dynamic ensemble of stereoisomers in protic environments and biological systems.[5][6][7] This isomerization, occurring via a retro-Mannich/Mannich pathway, suggests that the molecule's biological activity may arise from the collective action of multiple, rapidly interconverting stereoisomers.[5]

Figure 1: 2D Chemical Structure of **Mitragynine Pseudoindoxyl**

Pharmacology and Data Presentation

Mitragynine pseudoindoxyl functions as a potent mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist.[1][2] Its high affinity for the MOR is a key contributor to its strong analgesic properties.

Receptor Binding Affinity

Radioligand binding assays using cell lines expressing murine opioid receptors have been employed to determine the binding affinities (K_i) of **mitragynine pseudoindoxyl** and related compounds. The conversion to the spiro-pseudoindoxyl core dramatically enhances binding affinity compared to its precursors.[1]

Table 1: Opioid Receptor Binding Affinities (K_i, nM)

Compound	Mu (MOR)	Delta (DOR)	Kappa (KOR)	Reference(s)
Mitragynine Pseudoindoxyl	0.8	3.0	Moderate Affinity	[1] [8]
Mitragynine Pseudoindoxyl	0.087	3.02	79.4	[2] [9]
7- Hydroxymitragynine	13.5	155	123	[9]
Mitragynine	7.24	60.3	1,100	[9]
Morphine	~1-4	~50-100	~30-60	[1] [10]
DAMGO (MOR agonist)	~1	-	-	[10]
Naltrindole (DOR antagonist)	-	~0.1-1	-	[10]

Note: K_i values can vary between different assays and experimental conditions. "Moderate Affinity" for KOR was noted without a specific value in the cited source.

In Vitro Functional Activity & Signaling Pathway

A crucial aspect of **mitragynine pseudoindoxyl**'s pharmacology is its "biased agonism." It potently activates G-protein signaling pathways upon binding to the MOR but fails to recruit β -arrestin-2.[\[1\]](#)[\[3\]](#) The recruitment of β -arrestin-2 is strongly associated with the development of tolerance and adverse effects like respiratory depression and constipation seen with conventional opioids.[\[1\]](#) This biased signaling profile is thought to be the molecular basis for its improved safety profile. Cryo-electron microscopy studies have provided structural insights into how **mitragynine pseudoindoxyl** engages distinct subpockets of the MOR, promoting unique active-state conformations that favor G-protein coupling over β -arrestin interaction.[\[2\]](#)

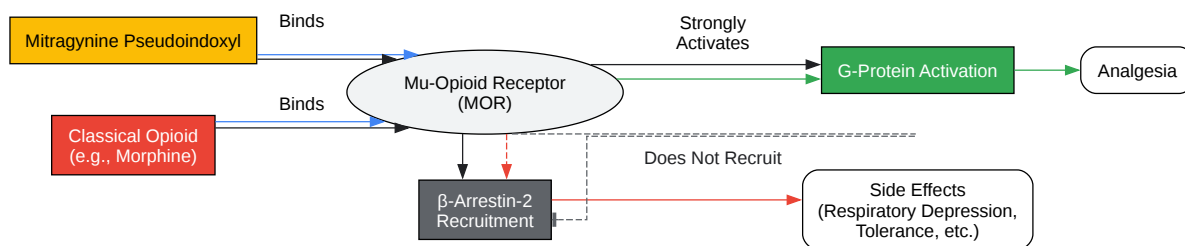


Figure 2: Biased Agonism of Mitragynine Pseudoindoxyl at MOR

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Figure 2: Biased Agonism of **Mitragynine Pseudoindoxyl** at MOR

In Vivo Pharmacology

Animal studies have confirmed the potent antinociceptive effects of **mitragynine pseudoindoxyl** and its favorable side-effect profile compared to equianalgesic doses of morphine.

Table 2: In Vivo Analgesic Potency and Side-Effect Profile

Compound	Analgesic Potency (ED ₅₀ , s.c., tail-flick)	Tolerance Development	Respiratory Depression	Constipation	Conditioned Place Preference (CPP)	Reference(s)
Mitragynine Pseudoindoxyl	~3x more potent than Morphine	Slower than Morphine	Limited	Limited	No reward or aversion	[1][3]
Mitragynine Pseudoindoxyl	7.5 mg/kg (oral)	-	-	-	-	[8]
Morphine	(Reference)	Yes	Significant	Yes	Strong preference (reward)	[1][3]
Mitragynine	166 mg/kg (66-fold less active than Morphine)	-	-	-	-	[8]

| 7-Hydroxymitragynine| ~5x more potent than Morphine | - | - | - | Preference (reward) |[3] |

Experimental Protocols

Synthesis

While first accessed via biomimetic semisynthesis, scalable and modular total syntheses have since been developed, enabling further investigation and analogue development.[2][5] A recent enantioselective total synthesis forms the characteristic spiro-5-5-6-tricyclic system through a protecting-group-free cascade relay process.[5][7]

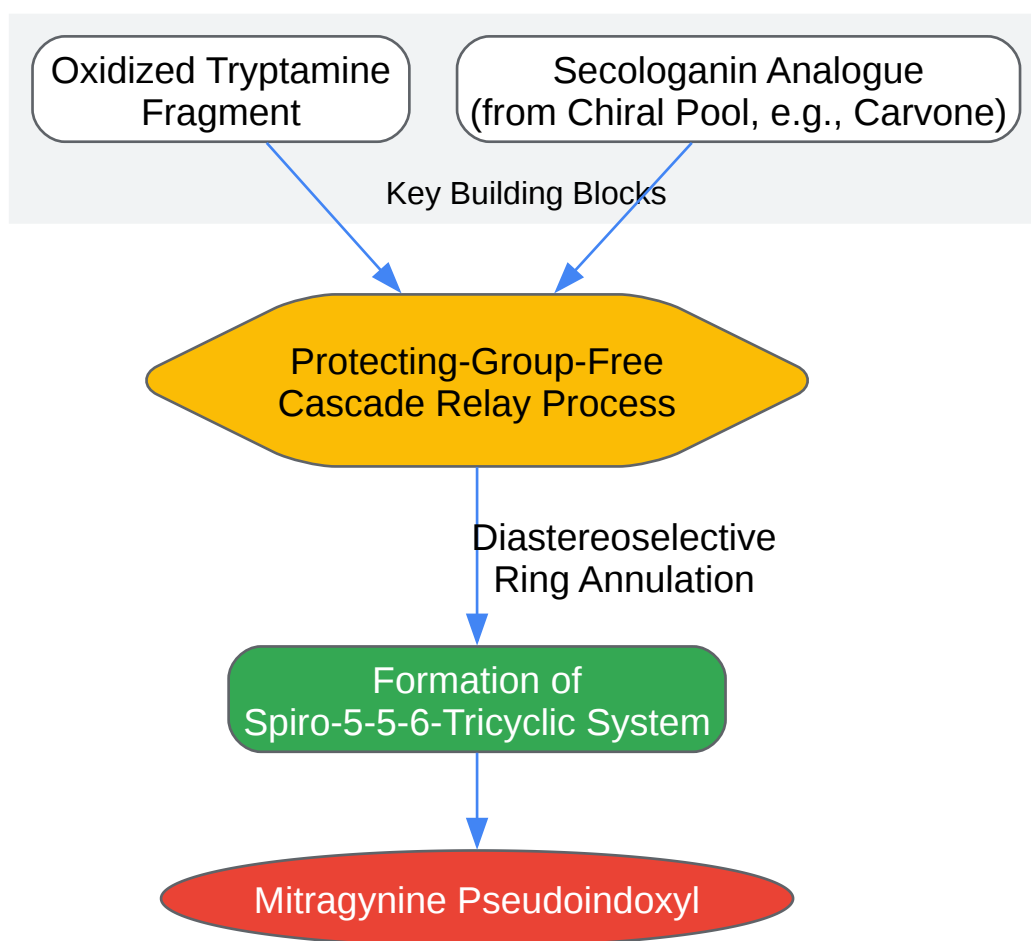


Figure 3: Simplified Workflow for Total Synthesis

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Figure 3: Simplified Workflow for Total Synthesis

General Protocol Outline (based on Angyal et al.):^[5]

- Preparation of Fragments: Synthesize an "oxidized tryptamine" fragment and a secologanin analogue derived from a chiral starting material like (-)-carvone.
- Cascade Reaction: Combine the two fragments under specific conditions to initiate a protecting-group-free cascade relay. This process forges the C-D ring system and sets the critical stereogenic spirocyclic center.
- Diastereoselective Annulation: The stereochemical information from the chiral pool starting material is propagated to diastereoselectively form the other key stereocenters.

- Purification: The final product is isolated and purified using standard chromatographic techniques.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of the test compound for specific opioid receptors. Methodology:

- Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO cells) stably expressing a high density of a specific murine or human opioid receptor subtype (MOR, DOR, or KOR).
- Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3 H]DAMGO for MOR) of known affinity and concentration.
- Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (**mitragynine pseudoindoxyl**). The test compound competes with the radioligand for binding to the receptor.
- Separation & Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.

[35 S]GTPyS Functional Assay

Objective: To measure the ability of an agonist to activate G-protein signaling through a G-protein coupled receptor (GPCR) like the MOR. Methodology:

- Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described above.
- Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analogue [35 S]GTPyS, and varying concentrations of the test agonist.

- **Agonist Stimulation:** Agonist binding to the receptor promotes the exchange of GDP for GTP on the $G\alpha$ subunit of the associated G-protein. Because [^{35}S]GTPyS is used, a radiolabeled, activated G-protein is generated.
- **Separation & Counting:** The reaction is stopped, and receptor-bound [^{35}S]GTPyS is separated from the free form and quantified by scintillation counting.
- **Data Analysis:** The data are plotted as [^{35}S]GTPyS binding versus agonist concentration. Potency (EC_{50}) and efficacy (Emax) relative to a standard full agonist are calculated.

In Vivo Radiant Heat Tail-Flick Assay

Objective: To assess the antinociceptive (analgesic) properties of a compound in rodents.

Methodology:

- **Acclimatization:** Mice are acclimatized to the testing apparatus.
- **Baseline Measurement:** A focused beam of radiant heat is applied to the ventral surface of the mouse's tail. The latency (time) for the mouse to "flick" its tail away from the heat source is recorded as the baseline. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
- **Compound Administration:** The test compound (**mitragynine pseudoindoxyl**) or vehicle control is administered, typically via subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) routes.
- **Post-Treatment Measurement:** At various time points after administration, the tail-flick latency is measured again.
- **Data Analysis:** The data are often converted to a "% Maximum Possible Effect" (%MPE). Dose-response curves are generated to calculate the ED_{50} value, which is the dose required to produce 50% of the maximum analgesic effect.

Conclusion

Mitragynine pseudoindoxyl stands out as a highly promising lead compound for the development of a new generation of analgesics. Its unique spiro-pseudoindoxyl structure

confers high-affinity binding to opioid receptors, while its biased signaling mechanism—potently activating G-protein pathways without recruiting β -arrestin-2—provides a clear rationale for its potent analgesic effects coupled with a diminished side-effect profile in preclinical studies. The development of scalable total syntheses has paved the way for detailed structure-activity relationship (SAR) studies and the creation of novel analogues with potentially even more favorable therapeutic properties. Further research and clinical evaluation are warranted to explore the full therapeutic potential of this atypical opioid receptor modulator.

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